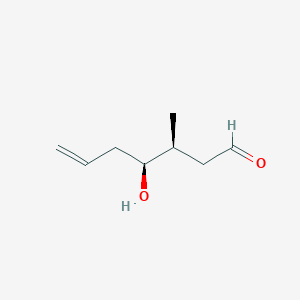![molecular formula C16H28N2SiSn B14238893 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features both silyl and stannyl functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the silyl and stannyl groups. The reaction conditions often require the use of strong bases, such as butyllithium, and protective atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as chromatography, are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.
Substitution: The silyl and stannyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the stannyl group may yield organotin oxides, while substitution reactions can introduce a variety of functional groups into the molecule.
科学研究应用
1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its silyl and stannyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
相似化合物的比较
- 1-(tert-Butyldimethylsilyl)-3-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 1-(tert-Butyldimethylsilyl)-3-(trimethylgermyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both silyl and stannyl groups, which confer distinct reactivity and properties. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from similar compounds that may only contain one type of functional group.
属性
分子式 |
C16H28N2SiSn |
|---|---|
分子量 |
395.2 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-(3-trimethylstannylpyrrolo[2,3-b]pyridin-1-yl)silane |
InChI |
InChI=1S/C13H19N2Si.3CH3.Sn/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15;;;;/h6-7,9-10H,1-5H3;3*1H3; |
InChI 键 |
PDBOBUVVGLXHAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)

![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)

![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)


![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)


